molecular formula C21H21FN6O2 B2916042 N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide CAS No. 1251673-88-7

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide

Cat. No.: B2916042
CAS No.: 1251673-88-7
M. Wt: 408.437
InChI Key: IXHSRSIRIJYZAD-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted with a 4-fluoro-3-methylphenyl group at the 1-position. The triazole is conjugated via a carbonyl group to a piperidin-4-yl moiety, which is further functionalized with an isonicotinamide group.

Properties

IUPAC Name

N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O2/c1-14-12-17(2-3-18(14)22)28-13-19(25-26-28)21(30)27-10-6-16(7-11-27)24-20(29)15-4-8-23-9-5-15/h2-5,8-9,12-13,16H,6-7,10-11H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHSRSIRIJYZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide typically involves the following steps:

  • Formation of 1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole: : This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Carbonylation: : The triazole intermediate undergoes acylation with suitable reagents to form the carbonyl derivative.

  • Piperidin-4-yl coupling: : The intermediate is then coupled with a piperidin-4-yl group under appropriate conditions.

  • Isonicotinamide addition: : Finally, the isonicotinamide moiety is introduced via an amide bond formation.

Industrial Production Methods

In an industrial setting, these synthesis steps are optimized for scale, typically using continuous flow reactors to control reaction parameters more precisely, ensuring higher yields and purity. Automated synthesis robots might also be employed to streamline the process and reduce human error.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions, particularly at the piperidine and triazole rings.

  • Reduction: : Reduction of the carbonyl group could yield alcohol derivatives.

  • Substitution: : The compound's aromatic ring allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or permanganate under acidic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Halogenating agents like bromine or iodine, and nitrating agents for the aromatic ring.

Major Products Formed

The products formed from these reactions depend heavily on the reaction conditions but typically include oxidized, reduced, or substituted derivatives of the parent compound.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a building block for the synthesis of complex molecules and polymers.

  • Biology: : Studied for its interaction with various biological targets, particularly enzymes.

  • Medicine: : Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its piperidine and triazole components.

  • Industry: : Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. Its piperidine and triazole moieties allow it to form stable interactions with these proteins, influencing their activity and function. The isonicotinamide group also plays a crucial role in enhancing the compound's binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 4-fluoro-3-methylphenyl group distinguishes this compound from analogs. Key comparisons include:

Compound Name Substituent on Phenyl Group Acyl Group Molecular Formula Molecular Weight Source (Evidence ID)
N-(1-(1-(4-Fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide 4-Fluoro-3-methyl Isonicotinamide C22H22FN7O2 435.45 Target Compound
N-(1-(1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide 3,4-Dimethyl Isonicotinamide C22H24N6O2 404.5
N-(1-(1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide 4-Chloro 2-Cyclohexylacetamide C23H27ClN6O2 454.95
N-(1-(1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide 4-Fluoro Furan-2-carboxamide C19H18FN5O3 383.38

Key Observations :

  • Electron-Withdrawing vs.
  • Acyl Group Impact : Replacing isonicotinamide with furan-2-carboxamide reduces molecular weight by 52.07 g/mol, likely altering solubility and bioavailability .

Piperidine and Triazole Core Modifications

The triazole-piperidine scaffold is conserved across analogs, but modifications include:

  • Example 53 () : Incorporates a pyrazolo[3,4-d]pyrimidine ring instead of isonicotinamide, significantly increasing molecular weight (589.1 g/mol) and introducing chromen-2-yl substituents .
  • Ortho-Fluoroacryl Fentanyl () : Replaces the triazole-carbonyl-piperidine system with a piperidin-4-yl-propanamide backbone, highlighting divergent pharmacological targets (opioid receptors vs. kinase inhibition) .

Analytical Data

  • Mass Spectrometry : Example 53 () reports a mass of 589.1 (M++1), suggesting comparable analytical workflows for the target compound .

Biological Activity

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide is a complex compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Characteristics:

PropertyValue
Molecular FormulaC19H20FN5O
Molecular Weight353.4 g/mol
LogP2.8457
Polar Surface Area59.952 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The compound features a triazole ring system, which is known for its diverse biological activities, including anti-cancer properties and enzyme inhibition.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole moiety is known to inhibit various enzymes, which can lead to altered metabolic pathways. For instance, compounds with similar structures have shown efficacy in inhibiting PARP enzymes, which are crucial in DNA repair processes .
  • Receptor Modulation : The piperidine and isonicotinamide components may interact with specific receptors involved in signaling pathways related to cell proliferation and survival.
  • DNA/RNA Interaction : The compound may also influence gene expression by interacting with nucleic acids, potentially leading to changes in protein synthesis and cellular function.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For example:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. In particular, it showed promising results against breast cancer (T47D) and colon cancer (HCT-116) cell lines with IC50 values in the low micromolar range .
  • Mechanistic Insights : Its mechanism includes inducing apoptosis through the activation of caspases and modulation of the mitochondrial pathway .

Case Studies

Several case studies have documented the efficacy of compounds related to this compound:

  • Study on Glioma Cells : A related triazole compound was found to inhibit glioma cell viability by affecting AMPK pathways and inducing necroptosis. This suggests that similar mechanisms may be at play for the compound .

Pharmacological Profile

The pharmacological profile indicates potential applications beyond oncology:

  • Antimicrobial Activity : Compounds with triazole structures have been explored for their antimicrobial properties. This compound might exhibit similar effects due to its structural similarities with known antimicrobial agents .
  • Anti-inflammatory Effects : Research indicates that triazole derivatives can modulate inflammatory responses, suggesting that this compound may also possess anti-inflammatory properties.

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